

Application Notes and Protocols: HTH-01-015

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Compound of Interest		
Compound Name:	HTH-01-015	
Cat. No.:	B607985	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

HTH-01-015 is a potent and highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4] It exhibits an IC50 of approximately 100 nM for NUAK1 and shows over 100-fold selectivity against the related isoform NUAK2.[1][3][4][5] **HTH-01-015** has been characterized as a valuable chemical probe for elucidating the physiological and pathological roles of NUAK1.[4][5][6] This document provides detailed information on the solubility of **HTH-01-015**, its mechanism of action, and protocols for its application in common cell-based assays.

Physicochemical Properties and Solubility

HTH-01-015 has a molecular weight of 468.55 g/mol and a chemical formula of C26H28N8O. [2] Its solubility is a critical factor for the design and reproducibility of in vitro and in vivo experiments.

Data Presentation: Solubility of **HTH-01-015**

The solubility of **HTH-01-015** in various solvents is summarized in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[1][3] For some stock solutions, gentle heating and sonication may be required to achieve complete dissolution.[1]



Solvent	Concentration (mg/mL)	Concentration (mM)	Notes
DMSO	100	213.42	Ultrasonic may be needed.[1]
93	198.48	_	
58	123.78	_	
47	100.3	_	
30	~64	_	
≥ 23.45	≥ 50	_	
Ethanol	100	~213	_
47	~100		-
40	~85	_	
30	~64	_	
20	~42	_	
DMF	30	~64	_
DMSO:PBS (pH 7.2) (1:1)	0.5	~1.07	-
Water	Insoluble	Insoluble	-

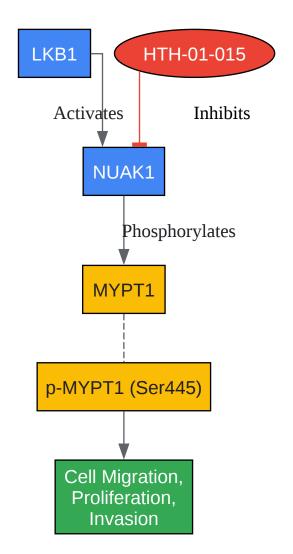
In Vivo Formulation:

For in vivo studies, **HTH-01-015** can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4] This formulation has been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL (5.34 mM).[1][4] Another option is a formulation of 10% DMSO and 90% corn oil.[4]

Mechanism of Action and Signaling Pathway



HTH-01-015 selectively inhibits NUAK1, a kinase activated by the tumor suppressor LKB1.[1] [4][6] One of the key downstream substrates of NUAK1 is Myosin Phosphatase Targeting Subunit 1 (MYPT1).[1][5][6] NUAK1 phosphorylates MYPT1 at Ser445, and **HTH-01-015** has been shown to inhibit this phosphorylation event in various cell lines.[1][5][6][7] The LKB1-NUAK1-MYPT1 signaling pathway is implicated in regulating cell adhesion, migration, and proliferation.[5][6][8]



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NUAK1 Signaling Pathway and HTH-01-015 Inhibition.

Experimental Protocols

The following are detailed protocols for common assays utilizing HTH-01-015.



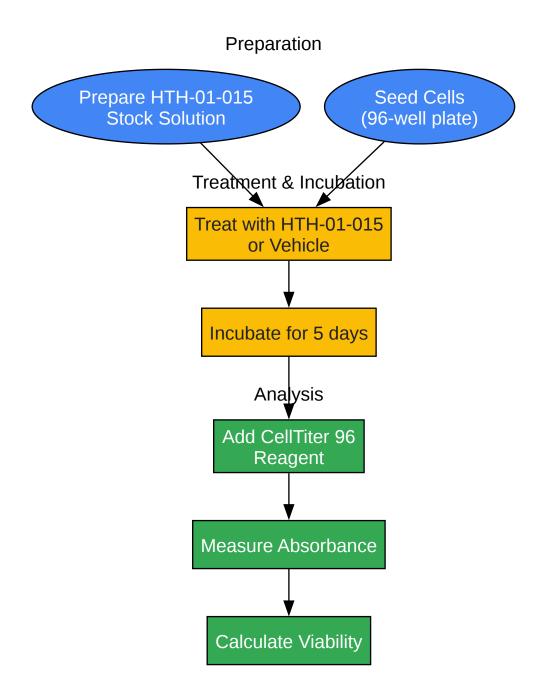
1. Cell Proliferation Assay

This protocol is designed to assess the effect of **HTH-01-015** on the proliferation of cancer cell lines such as U2OS or mouse embryonic fibroblasts (MEFs).[1][3]

- Materials:
 - U2OS cells or MEFs
 - DMEM with 10% FBS
 - HTH-01-015
 - DMSO (anhydrous)
 - 96-well plates
 - CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit
 - Plate reader
- Protocol:
 - Prepare a stock solution of **HTH-01-015** in DMSO (e.g., 10 mM).
 - Seed 2,000 U2OS cells or 3,000 MEFs per well in a 96-well plate in complete medium.[1]
 [3]
 - Allow cells to adhere overnight.
 - The following day, treat the cells with the desired concentration of HTH-01-015 (e.g., 10 μM) or a vehicle control (DMSO).[1][3]
 - Incubate the plates for 5 days.[1][3]
 - On day 5, add the CellTiter 96 reagent to each well according to the manufacturer's instructions.
 - Incubate for 1-4 hours at 37°C.



- Measure the absorbance at 490 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.



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Workflow for Cell Proliferation Assay.

2. Matrigel Invasion Assay



This protocol assesses the effect of **HTH-01-015** on the invasive potential of cancer cells, such as U2OS cells.[1]

- Materials:
 - U2OS cells
 - DMEM with 1% BSA and 10% FBS
 - HTH-01-015
 - DMSO (anhydrous)
 - Growth-factor-reduced Matrigel invasion chambers (24-well format)
 - Cell dissociation buffer
- Protocol:
 - Prepare a stock solution of HTH-01-015 in DMSO.
 - Serum-starve U2OS cells for 2 hours.[1]
 - Detach cells using a non-enzymatic cell dissociation buffer.[1]
 - Resuspend 2.5 x 10⁵ cells in DMEM containing 1% BSA and the desired concentration of HTH-01-015 (e.g., 10 μM) or vehicle control.[1]
 - Add the cell suspension to the upper chamber of the Matrigel invasion inserts.
 - Add DMEM containing 10% FBS as a chemoattractant to the lower wells.[1]
 - Incubate for 24-48 hours.
 - Following incubation, remove non-invading cells from the top of the insert with a cotton swab.
 - Fix and stain the invading cells on the bottom of the membrane.



• Count the number of invading cells in several fields of view under a microscope.

3. In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of **HTH-01-015** against purified NUAK1.[3] [5][8][9]

- Materials:
 - Purified GST-NUAK1
 - Sakamototide substrate peptide[3][9]
 - [y-32P]ATP
 - HTH-01-015
 - DMSO (anhydrous)
 - Kinase reaction buffer
 - P81 phosphocellulose paper
 - 50 mM orthophosphoric acid
 - Acetone
 - Scintillation counter
- Protocol:
 - Prepare serial dilutions of HTH-01-015 in DMSO.
 - Set up the kinase reactions in a 50 μL volume containing kinase buffer, purified GST-NUAK1, Sakamototide substrate, and the desired concentration of HTH-01-015 or vehicle control.[3][8]
 - Initiate the reaction by adding [y-32P]ATP.[3][8]

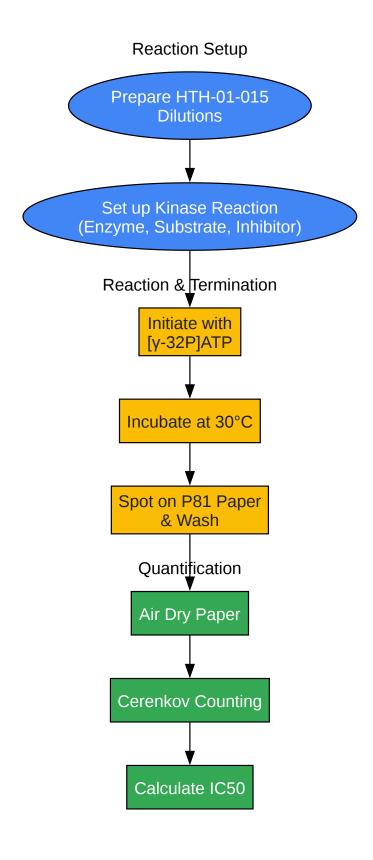
Methodological & Application





- Incubate the reaction at 30°C for 30 minutes.[3][8]
- Terminate the reaction by spotting 40 μL of the reaction mixture onto P81 paper.[3][8]
- Immediately immerse the P81 paper in 50 mM orthophosphoric acid.[3][8]
- Wash the P81 papers three times with 50 mM orthophosphoric acid, followed by a final wash with acetone.[3][8]
- Allow the papers to air dry.
- Quantify the incorporation of 32P into the substrate using a scintillation counter (Cerenkov counting).[3][8]
- Calculate the percentage of kinase activity relative to the DMSO-treated control and determine the IC50 value.[5]





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Workflow for In Vitro Kinase Assay.



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